Cirsimarin is a natural product found in Cirsium rhinoceros, Microtea debilis, and other organisms with data available.
Cirsimarin
CAS No.: 13020-19-4
Cat. No.: VC21324962
Molecular Formula: C23H24O11
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13020-19-4 |
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Molecular Formula | C23H24O11 |
Molecular Weight | 476.4 g/mol |
IUPAC Name | 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 |
Standard InChI Key | RETJLKUBHXTIGH-FZFRBNDOSA-N |
Isomeric SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Chemical Structure and Properties
Cirsimarin is a flavonoid glycoside with the molecular formula C₂₃H₂₄O₁₁ and a molecular weight of 476.43 g/mol . It possesses a complex structure characterized by a flavone backbone with methoxy groups at positions 6 and 7, a hydroxyl group at position 5, and a glucopyranosyloxy substituent on the B-ring . The molecule contains 5 defined stereocenters, all with absolute stereochemistry .
The chemical structure can be represented by the following systematic name: 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one . Common synonyms include Cirsitakaoside and 2-(4-(beta-D-Glucopyranosyloxy)phenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one .
The SMILES notation for cirsimarin is COC1=C(OC)C(O)=C2C(=O)C=C(OC2=C1)C3=CC=C(O[C@@H]4OC@HC@@HC@H[C@H]4O)C=C3, which provides a linear representation of its molecular structure . The compound has a neutral charge (0) and contains no E/Z centers .
Physical Properties
Cirsimarin is a crystalline compound that belongs to the flavonoid class of natural products. Its glycosidic nature confers specific solubility characteristics, making it more water-soluble than its aglycone counterparts while retaining solubility in polar organic solvents.
Natural Sources
Cirsimarin has been identified in several plant species, highlighting its widespread distribution in the plant kingdom. It has been reported in:
Primary Plant Sources
Cirsimarin is notably present in Cirsium rhinoceros, a thistle species from the Asteraceae family . This plant has been used in traditional medicine in various Asian countries for its therapeutic properties.
The compound has also been isolated from Microtea debilis, a plant traditionally used to treat proteinuria in certain folk medicine practices . Studies have shown that extracts of Microtea debilis inhibit the binding of [³H]1,3-dipropyl-8-cyclopentylxanthine ([³H]DPCPX) to adenosine-A1 receptors in rat forebrain membranes, with cirsimarin identified as the active component responsible for this activity .
Additionally, cirsimarin represents one of the most abundant flavonoids in the cotyledons of Abrus precatorius . This plant is known for its diverse medicinal properties, including promotion of body fluid, moistening of the lungs, clearance of heat, and diuresis, and has been traditionally used for treating hepatitis, bronchitis, and sore throats .
Biological Activities
Cirsimarin demonstrates a range of biological activities that make it a potentially valuable compound for therapeutic applications. Modern pharmacological studies have revealed several important bioactivities:
Antioxidant Properties
Cirsimarin exhibits excellent antioxidant properties, contributing to its potential utility in conditions characterized by oxidative stress . The antioxidant activity is likely attributed to the hydroxyl groups present in its structure, which can donate hydrogen atoms to neutralize free radicals.
Metabolic Effects
One of the most significant properties of cirsimarin is its ability to influence lipid metabolism. Research has shown that cirsimarin can effectively trigger lipid movement and demonstrates antiobesity effects . These findings suggest potential applications in metabolic disorders such as obesity and dyslipidemia.
Adenosine Receptor Antagonism
Cirsimarin functions as an adenosine antagonist at the adenosine-A1 receptor in vitro . This activity may contribute to its pharmacological effects on various physiological processes regulated by adenosine signaling, including cardiac function, renal function, and neurotransmission. Research has also investigated the adenosine-A2 receptor activity of cirsimarin and its in vivo inhibition of adenosine effects in rats .
Antiparasitic Activities
Cirsimarin has demonstrated significant antiparasitic activities against several protozoans. The compound shows activity against:
Parasite | IC₅₀ Value |
---|---|
Leishmania donovani | 3.9 μg/mL |
Trypanosoma brucei rhodesiense | 3.3 μg/mL |
Trypanosoma cruzi | 19.7 μg/mL |
Entamoeba histolytica | 154.26 μg/mL |
These findings highlight the potential of cirsimarin as an antiparasitic agent, particularly against trypanosomiasis and leishmaniasis, which are neglected tropical diseases affecting millions of people worldwide .
Pharmacokinetics
Understanding the pharmacokinetic profile of cirsimarin is crucial for evaluating its potential as a therapeutic agent. Recent research has provided valuable insights into its absorption, distribution, metabolism, and excretion.
Analytical Methods
An ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of cirsimarin in rat plasma after intravenous administration . This method has shown high sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL and a limit of detection (LOD) of 0.3 ng/mL .
Pharmacokinetic Parameters
Studies in rats have revealed important pharmacokinetic parameters of cirsimarin:
Parameter | Value (Intravenous Administration) |
---|---|
AUC (0-t) | 1068.2 ± 359.2 ng/mL·h |
Half-life (t₁/₂) | 1.1 ± 0.4 h |
Precision | < 14% |
Accuracy | 92.5% - 107.3% |
Matrix effect | 103.6% - 107.4% |
Recovery | > 84.2% |
The relatively short half-life (1.1 ± 0.4 h) indicates that cirsimarin is metabolized quickly in rats . This rapid metabolism may have implications for dosing strategies if cirsimarin is to be developed as a therapeutic agent.
Absorption and Bioavailability
The pharmacokinetic studies in rats suggest that cirsimarin has specific absorption characteristics. The method developed for its analysis required only 50 μL of plasma for sample preparation, with plasma proteins precipitated using acetonitrile . These findings provide insights into the absorption and bioavailability of cirsimarin, which are essential considerations for its potential therapeutic applications.
Research Methodologies
The development of reliable analytical methods has been crucial for advancing research on cirsimarin. The UPLC-MS/MS method mentioned previously represents a significant advancement in this area.
UPLC-MS/MS Method
The UPLC-MS/MS method developed for cirsimarin analysis in rat plasma offers several advantages:
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High sensitivity and specificity
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Low sample volume requirement (50 μL of plasma)
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Simple sample preparation through protein precipitation with acetonitrile
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Good precision, accuracy, and recovery rates
The standard curve equation for this method was y = 0.0046x - 0.0034 (r = 0.9994), where y represented the ratio of peak area of cirsimarin to internal standard and x represented the cirsimarin concentrations in rat plasma .
Validation Parameters
The UPLC-MS/MS method has been rigorously validated according to regulatory guidelines. The validation parameters include:
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Precision: Intraday and interday precisions were all less than 14%
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Accuracy: Between 92.5% and 107.3%
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Matrix effect: Between 103.6% and 107.4%
These validation parameters confirm the reliability and robustness of the method for cirsimarin quantification in biological samples.
Future Research Directions
Despite the promising findings on cirsimarin, several areas require further investigation:
Mechanism of Action
More detailed studies are needed to elucidate the precise mechanisms underlying the various biological activities of cirsimarin, particularly its effects on lipid metabolism and adenosine receptor antagonism.
Structure-Activity Relationships
Investigating the structure-activity relationships of cirsimarin and its derivatives could provide insights for the development of more potent and selective compounds with enhanced pharmacological properties.
Clinical Applications
Translational research is needed to evaluate the potential clinical applications of cirsimarin, including appropriate dosing strategies, formulation development, and safety assessment in humans.
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